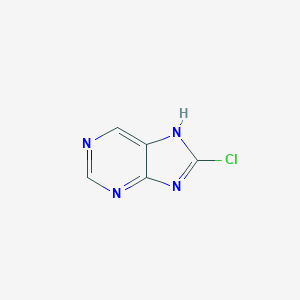

8-Chloro-9h-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 8-Chloro-9h-purine derivatives has been reported in several studies. For instance, a study reported the synthesis of chalcone derivatives containing a purine (sulfur) ether moiety . Another study reported the synthesis of adamantane-substituted purine nucleosides using 6-chloro-9H-purine .Molecular Structure Analysis

The molecular structure of 8-Chloro-9h-purine consists of a purine core with a chlorine atom at the 8th position . The molecular weight of 8-Chloro-9h-purine is 154.56 g/mol.Chemical Reactions Analysis

8-Chloro-9h-purine can undergo various chemical reactions. For example, a study reported a direct regioselective C-H cyanation of purines, affording 8-cyanated purine derivatives . Another study reported the synthesis of 8-cyanopurines from corresponding 6-chloropurine .Scientific Research Applications

Direct Regioselective C-H Cyanation of Purines

8-Chloro-9h-purine is used in the direct regioselective C-H cyanation of purines . This process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .

Anticancer Potential

Purine and pyrimidine heterocyclic compounds, including 8-Chloro-9h-purine, have received attention recently due to their potential in targeting various cancers . It is evident from the recently published data over the last decade that incorporation of the purine and pyrimidine rings in the synthesized derivatives resulted in the development of potent anticancer molecules .

Structure Activity Studies

8-Chloro-9h-purine is used in structure activity studies of purine and pyrimidine derivatives . These studies have shown that the purine and pyrimidine derivatives showed significantly enhanced anticancer activities against targeted receptor proteins with numerous compounds with an IC 50 value in the nanomolar range .

Synthesis of Novel Anticancer Molecules

The purine and pyrimidine derivatives, including 8-Chloro-9h-purine, combined with other heterocyclic compounds have resulted in many novel anticancer molecules that address the challenges of drug resistance .

Therapeutic Agents

The purine scaffold, including 8-Chloro-9h-purine, is one of the most abundant N-based heterocycle in nature and has been involved in a vast array of metabolic and other cellular processes . The screening of purine libraries against a wide variety of biological targets has contributed to opening new applications as therapeutic agents .

Drug Design and Discovery

8-Chloro-9h-purine is used in the drug design and discovery process. The increasing research over the past several decades has focused on the development of new anticancer drugs, but still cancer continues to be a global health challenge . Thus, several new alternative therapeutic strategies have been tried for the drug design and discovery .

Mechanism of Action

Target of Action

8-Chloro-9h-purine, a derivative of purine, primarily targets the Tobacco Mosaic Virus (TMV) coat protein (TMV-CP) . The TMV-CP is crucial for the virus’s infective ability, making it an attractive target for antiviral agents .

Mode of Action

The compound interacts with its target by forming hydrogen bonds with the amino-acid residues of TMV-CP . This interaction disrupts the integrity of TMV particles, thereby inhibiting the virus’s infective ability .

Biochemical Pathways

Impaired purine metabolism is associated with the progression of various diseases, including cancer . Therefore, it’s plausible that 8-Chloro-9h-purine may influence these pathways.

Pharmacokinetics

Similar purine derivatives, such as nelarabine, are known to be demethoxylated to their active forms by enzymes like adenosine deaminase in the blood . These active forms are then transported into cells via nucleoside transporters

Result of Action

The primary result of 8-Chloro-9h-purine’s action is the inhibition of the infective ability of TMV . By disrupting the integrity of TMV particles, the compound effectively prevents the virus from causing infection .

Future Directions

properties

IUPAC Name |

8-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 |

Source

|

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-9h-purine | |

CAS RN |

17587-87-0 |

Source

|

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)

![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)